Dimethyl (4-fluorophenyl)phosphonate
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Overview
Description
Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl phosphonates is a favored method due to its convenience, high yields, and mild conditions .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various phosphonate derivatives.
Scientific Research Applications
Dimethyl (4-fluorophenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of dimethyl (4-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl (4-fluorophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
Comparison: Dimethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and biological activity .
Biological Activity
Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity against cancer cell lines, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a phosphonate functional group attached to a 4-fluorobenzyl moiety. Its chemical formula is C9H10FPO3, and it is characterized by the presence of fluorine, which enhances its lipophilicity and biological activity compared to non-fluorinated analogs. The unique structural features of this compound influence its reactivity and pharmacokinetic properties, making it a valuable candidate in drug design.
Compound Name | Chemical Structure | Unique Features |
---|---|---|
This compound | Structure | Enhanced lipophilicity due to fluorine |
Dimethyl phenylphosphonate | Lacks fluorine; broader biological activity spectrum | |
Diethyl (4-fluorophenyl)phosphonate | Ethyl groups instead of methyl; different solubility | |
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonate | Contains an additional ketone functionality | |
Dimethyl (4-nitrobenzyl)phosphonate | Nitro group introduces different electronic properties |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that this compound is effective against various bacterial strains. The presence of the fluorine atom enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results against:
- Human Promyelocytic Leukemia (HL-60) : IC50 values indicate moderate cytotoxicity.
- Mouse Fibroblast Cells (NIH/3T3) : Demonstrated selective toxicity, suggesting potential for targeted cancer therapies.
Case Study: Anticancer Activity
In a recent study, derivatives of dimethyl phosphonates were synthesized and tested for their anticancer activity. Among these, this compound exhibited moderate activity against various cancer cell lines, particularly those associated with leukemia and solid tumors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The introduction of the fluorine atom significantly alters the electronic properties of the compound, enhancing its interaction with biological targets.
- Fluorine Substitution : Increases lipophilicity and membrane permeability.
- Phosphonate Group : Contributes to stability and reactivity in biological systems.
Properties
Molecular Formula |
C8H10FO3P |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-fluorobenzene |
InChI |
InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
VGJOAISDEPXNNN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
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